molecular formula C7H3F2NO3 B1407231 2,5-Difluoro-3-nitrobenzaldehyde CAS No. 1803824-20-5

2,5-Difluoro-3-nitrobenzaldehyde

Cat. No.: B1407231
CAS No.: 1803824-20-5
M. Wt: 187.1 g/mol
InChI Key: WGHZJFNNDXXIGU-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzaldehyde (CAS: 1803824-20-5) is a fluorinated aromatic aldehyde with a nitro group at the 3-position and fluorine atoms at the 2- and 5-positions. This compound is structurally distinct due to the electron-withdrawing effects of both fluorine and nitro groups, which significantly influence its reactivity, stability, and applications in organic synthesis. It is commonly used as a precursor in pharmaceutical and agrochemical research, particularly in the synthesis of diamine intermediates via reduction reactions .

Key properties include:

  • Molecular formula: C₇H₃F₂NO₃
  • Hazard codes: H302 (harmful if swallowed), H412 (harmful to aquatic life with long-lasting effects) .
  • Handling requirements: Must be stored in a dry, cool environment under inert gas to prevent decomposition or unintended reactions .

Properties

IUPAC Name

2,5-difluoro-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(9)6(2-5)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZJFNNDXXIGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2,5-Difluoro-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Scientific Research Applications

StepReagents/ConditionsYield (%)
NitrationHNO₃/H₂SO₄ (concentrated)TBD
OxidationKMnO₄ or CrO₃ (oxidizing agents)TBD

Organic Synthesis

2,5-Difluoro-3-nitrobenzaldehyde serves as an important intermediate in the synthesis of various complex organic molecules. Its unique structure allows for selective reactions that can lead to diverse derivatives useful in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound is being explored for its potential biological activities. The presence of the nitro group allows for further transformations that can result in compounds with significant pharmacological effects.

Case Study: Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains, suggesting its potential as a lead compound in drug discovery.

Material Science

Due to its unique electronic properties imparted by the fluorine and nitro groups, this compound is also being investigated for applications in materials science, particularly in developing specialty chemicals and polymers with enhanced properties.

Biochemical Probes

This compound can act as a biochemical probe to study enzyme-catalyzed reactions. Its reactivity allows it to participate in various biochemical assays, providing insights into enzyme mechanisms and interactions.

Table 3: Comparison with Related Compounds

CompoundKey DifferencesApplications
2-Fluoro-3-nitrobenzaldehydeLacks one fluorine atomLimited reactivity
3-NitrobenzaldehydeNo fluorine substitutionCommonly used in dye synthesis
2,4-Difluoro-3-nitrobenzaldehydeDifferent substitution patternVaries in biological activity

Mechanism of Action

The mechanism of action of 2,5-Difluoro-3-nitrobenzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, affecting their activity and the overall biochemical pathway. The presence of the nitro group and fluorine atoms can influence the compound’s reactivity and interaction with molecular targets, such as proteins and nucleic acids .

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Substituents Electron Effects Reactivity in Nucleophilic Additions
This compound 2-F, 5-F, 3-NO₂ Strong electron-withdrawing Moderate (steric hindrance from F)
3-Nitrobenzaldehyde 3-NO₂ Moderate electron-withdrawing High
2-Fluoro-5-nitrobenzaldehyde 2-F, 5-NO₂ Strong electron-withdrawing High (less steric hindrance)

The fluorine atoms in this compound increase electronegativity but introduce steric hindrance, slowing reactions like nucleophilic aromatic substitution compared to non-fluorinated analogs.

Reduction Behavior

Reduction of nitro groups to amines is a critical reaction for these compounds. describes using SnCl₂·2H₂O under reflux for nitro reduction. Comparative

Compound Reduction Conditions (SnCl₂) Product Stability
This compound 75°C, 5–7 hours Low (requires immediate use)
3-Nitrobenzaldehyde 70°C, 3–5 hours Moderate
4-Nitrobenzaldehyde 70°C, 4–6 hours High

The fluorinated derivative requires longer reaction times due to decreased electron density at the nitro group, consistent with the electron-withdrawing effects of fluorine .

Biological Activity

2,5-Difluoro-3-nitrobenzaldehyde is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H4F2N O3
  • Molar Mass : 181.11 g/mol
  • Structural Characteristics : The compound features two fluorine atoms and a nitro group attached to the benzene ring, which significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its structural features. The presence of electron-withdrawing groups, such as fluorine and nitro groups, enhances its electrophilic character, allowing it to interact with various biomolecules. These interactions can modulate biochemical pathways, affecting cellular processes.

Biological Activity Insights

  • Antimicrobial Properties :
    • Studies have shown that compounds with similar structures exhibit antimicrobial activity against various bacterial strains. For instance, nitro-substituted benzaldehydes have been reported to possess significant antibacterial effects against Gram-positive and Gram-negative bacteria .
    • A comparative analysis indicated that the introduction of fluorine atoms could enhance the antimicrobial efficacy due to increased lipophilicity and reactivity.
  • Anticancer Potential :
    • Research has explored the potential anticancer properties of nitrobenzaldehyde derivatives. Compounds with similar substitutions have demonstrated cytotoxic effects on cancer cell lines, including prostate and breast cancer cells .
    • The mechanism typically involves inducing apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways.
  • Enzyme Interaction Studies :
    • The compound has been investigated for its ability to act as a substrate or inhibitor in enzyme-catalyzed reactions. For example, studies have shown that aldehydes can be substrates for NADPH-dependent enzymes, leading to the formation of various products .
    • The binding affinity and kinetic parameters can vary based on the substitution pattern on the benzene ring, influencing enzyme selectivity and activity.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits activity against E. coli and S. aureus; structure-activity relationship studied
AnticancerInduces apoptosis in PC-3 prostate cancer cells; IC50 values reported
Enzyme InteractionActs as a substrate for NADPH-dependent enzymes; Km values evaluated

Research Findings

  • Antimicrobial Efficacy :
    • A study found that derivatives similar to this compound displayed moderate to significant antibacterial activity against several strains including E. coli and S. aureus. The introduction of fluorine was noted to enhance this activity due to improved membrane penetration .
  • Cytotoxicity Assays :
    • In vitro assays revealed that certain derivatives reduced cell viability in cancer cell lines significantly compared to controls, suggesting potential use in therapeutic applications .
  • Mechanistic Studies :
    • Detailed kinetic studies involving enzyme assays indicated that the compound could serve as an effective inhibitor for specific metabolic pathways, providing insights into its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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